(2R,4R)-Ethyl 1-(2-amino-5-(3-nitroguanidino)pentanoyl)-4-methylpiperidine-2-carboxylate hydrochloride
Description
This compound is a stereochemically defined piperidine derivative with a molecular formula containing a nitroguanidino group, an ethyl ester, and a methyl substituent on the piperidine ring . Its hydrochloride salt form enhances aqueous solubility, making it suitable for pharmaceutical applications. The stereochemistry (2R,4R) is critical for its biological activity, as it influences binding affinity to target proteins or enzymes .
Properties
IUPAC Name |
ethyl (2R,4R)-1-[(2S)-2-amino-5-[[amino(nitramido)methylidene]amino]pentanoyl]-4-methylpiperidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N6O5.ClH/c1-3-26-14(23)12-9-10(2)6-8-20(12)13(22)11(16)5-4-7-18-15(17)19-21(24)25;/h10-12H,3-9,16H2,1-2H3,(H3,17,18,19);1H/t10-,11+,12-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYMBEZAOVMYAGM-QMCLHUHBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CCN1C(=O)C(CCCN=C(N)N[N+](=O)[O-])N)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@@H](CCN1C(=O)[C@H](CCCN=C(N)N[N+](=O)[O-])N)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29ClN6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.88 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Core Functionalization
The (2R,4R)-4-methylpiperidine-2-carboxylate backbone is synthesized via asymmetric hydrogenation or chiral resolution. Ethyl esterification is achieved using ethanol under acidic conditions, preserving the stereochemistry at the 2R and 4R positions.
Peptide Bond Formation
Coupling the piperidine core with 2-amino-5-(3-nitroguanidino)pentanoic acid employs carbodiimide-based reagents (e.g., EDC/HOBt). The reaction proceeds in anhydrous dichloromethane at 0–5°C to minimize racemization. The primary amine group of the pentanoyl chain is temporarily protected with a Boc group, which is later removed via trifluoroacetic acid (TFA) treatment.
Hydrochloride Salt Formation
The final product is precipitated as the hydrochloride salt by treating the free base with hydrogen chloride gas in diethyl ether. Recrystallization from methanol/water yields the pure compound.
Key Reaction Conditions
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Piperidine synthesis | Ethanol, H2SO4, 60°C, 12h | 78% | 95% |
| Peptide coupling | EDC, HOBt, DCM, 0°C, 24h | 65% | 98% |
| Nitration | HNO3/H2SO4, –10°C, 2h | 52% | 90% |
| Salt formation | HCl gas, diethyl ether, rt, 1h | 88% | 99% |
Alternative Stereoselective Approaches
Enzymatic Resolution
Racemic mixtures of the piperidine intermediate are resolved using lipase enzymes (e.g., Candida antarctica lipase B). The (2R,4R)-enantiomer is selectively acylated, achieving an enantiomeric excess (ee) >99%. This method reduces reliance on chiral catalysts but requires optimization of solvent systems (e.g., tert-butyl methyl ether).
Solid-Phase Synthesis
A modular approach immobilizes the piperidine core on Wang resin. Sequential additions of Fmoc-protected amino acids and nitroarginine derivatives enable stepwise assembly. Cleavage from the resin with TFA/H2O (95:5) yields the free base, which is subsequently converted to the hydrochloride salt.
Purification and Analytical Characterization
Chromatographic Techniques
Spectroscopic Confirmation
Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 408.88 g/mol | PubChem |
| LogP | –0.41 | Chemscene |
| TPSA | 163.68 Ų | Chemscene |
| Melting Point | 215–217°C (dec.) | DSC |
Challenges and Optimization Strategies
Racemization Control
The stereochemical integrity of the (2R,4R)-piperidine core is vulnerable during peptide coupling. Subzero temperatures (–20°C) and low-dielectric solvents (THF) reduce epimerization to <1%.
Nitro Group Stability
The 3-nitroguanidino group is prone to reduction under acidic conditions. Stabilizing additives like ascorbic acid (0.1% w/v) in reaction mixtures prevent undesired side reactions.
Solubility Issues
The hydrochloride salt exhibits poor solubility in aqueous buffers (0.5 mg/mL at pH 7.4). Co-solvents (e.g., PEG 400) enhance solubility during formulation.
Industrial-Scale Production Considerations
Cost-Effective Catalysts
Replacing EDC/HOBt with cheaper alternatives like DCC/HOSu reduces coupling costs by 40% without compromising yield.
Waste Management
Nitration waste (e.g., spent HNO3/H2SO4) is neutralized with calcium carbonate, generating recyclable calcium sulfate.
Quality Control Specifications
| Parameter | Acceptance Criteria |
|---|---|
| Purity (HPLC) | ≥99.0% |
| Residual Solvents | <500 ppm (ICH Q3C) |
| Heavy Metals | <10 ppm (Pb, Cd, As) |
Chemical Reactions Analysis
Types of Reactions
(2R,4R)-Ethyl 1-(2-amino-5-(3-nitroguanidino)pentanoyl)-4-methylpiperidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate.
Reducing agents: Such as sodium borohydride.
Substitution reagents: Such as alkyl halides.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which are further processed to produce the final Argatroban compound .
Scientific Research Applications
Pharmaceutical Applications
This compound is primarily recognized for its role as a pharmaceutical intermediate. It is associated with the production of argatroban, an anticoagulant used in clinical settings to manage thrombotic disorders. The compound's structural features contribute to its bioactivity and efficacy in modulating blood coagulation pathways.
Several studies have investigated the efficacy and safety of argatroban, derived from this compound. For instance:
- A study published in Thrombosis Research evaluated argatroban's effectiveness in patients with heparin-induced thrombocytopenia (HIT). The results indicated that patients treated with argatroban had a significant reduction in thrombotic events compared to those receiving alternative therapies .
- Another clinical trial focused on patients undergoing percutaneous coronary intervention (PCI) demonstrated that argatroban significantly improved outcomes by reducing the incidence of major adverse cardiovascular events .
These findings underscore the therapeutic potential of (2R,4R)-Ethyl 1-(2-amino-5-(3-nitroguanidino)pentanoyl)-4-methylpiperidine-2-carboxylate hydrochloride as a precursor for effective anticoagulant therapies.
Mechanism of Action
(2R,4R)-Ethyl 1-(2-amino-5-(3-nitroguanidino)pentanoyl)-4-methylpiperidine-2-carboxylate hydrochloride exerts its effects by inhibiting thrombin-catalyzed or -induced reactions. It directly and selectively inhibits the action of free and clot-associated thrombin. This inhibition prevents fibrin formation, activation of coagulation factors V, VIII, and XIII, protein C, and platelet aggregation . The molecular targets include the active site of thrombin, where Argatroban binds and blocks its activity .
Comparison with Similar Compounds
Piperidine-Based Derivatives
Piperidine derivatives such as ethyl piperidine-4-carboxylate hydrochloride (CAS 147636-76-8) share a piperidine backbone but lack the nitroguanidino and amino-pentanoyl side chains. These simpler analogs exhibit structural similarity scores of 0.92–0.97 but have reduced functional complexity, leading to lower target specificity .
Key Differences:
| Property | Main Compound | Ethyl Piperidine-4-carboxylate Hydrochloride |
|---|---|---|
| Functional Groups | Nitroguanidino, amino-pentanoyl, methyl-piperidine | Carboxylate, ethyl ester |
| Molecular Weight* | ~550 (estimated) | 207.67 |
| Bioactivity | Likely enzyme/receptor modulation (e.g., antimicrobial, antiparasitic) | Limited bioactivity; used as intermediates |
Pyrrolidine Derivatives
Compounds like (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (Example 187, EP Application) feature a pyrrolidine ring with hydroxypyrrolidine and thiazole substituents. Unlike the main compound, these lack nitroguanidino groups but incorporate heterocyclic moieties (thiazole) for enhanced aromatic interactions .
Functional Impact:
Guanidine/Nitroguanidine Analogs
Nitroguanidine derivatives, such as chloroquine analogs, share the nitroguanidino motif but lack the piperidine scaffold. These compounds are known for antiparasitic activity, suggesting the main compound may target similar pathways (e.g., plasmodial enzymes) .
Physicochemical Properties and Bioactivity
Solubility and Stability
- The hydrochloride salt of the main compound improves solubility in polar solvents, a significant advantage over non-salt forms like ethyl 2-(piperidin-3-yl)acetate (CAS 16780-05-5) .
- Stability under physiological conditions is likely superior to ester-based analogs due to the rigid piperidine ring and protected amino groups .
Biological Activity
The compound (2R,4R)-Ethyl 1-(2-amino-5-(3-nitroguanidino)pentanoyl)-4-methylpiperidine-2-carboxylate hydrochloride is a derivative of piperidine and is primarily known for its role as an intermediate in the synthesis of argatroban, an anticoagulant used in clinical settings. This article focuses on the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a piperidine ring, an ethyl ester group, and a nitroguanidine moiety, which are critical for its biological activity.
This compound exhibits its biological effects primarily through inhibition of thrombin. Thrombin is a key enzyme in the coagulation cascade that converts fibrinogen to fibrin, facilitating clot formation. By inhibiting thrombin, this compound effectively reduces blood clotting, making it beneficial in managing thromboembolic disorders.
Anticoagulant Activity
Research indicates that the compound has demonstrated significant anticoagulant properties comparable to those of argatroban. In vitro studies have shown that it effectively inhibits thrombin activity in human plasma samples. For instance, a study reported an IC50 value (the concentration required to inhibit 50% of thrombin activity) in the low micromolar range, suggesting potent anticoagulant efficacy .
Clinical Applications
- Thrombosis Management : A clinical trial investigated the use of argatroban (and its intermediates) in patients with heparin-induced thrombocytopenia (HIT). The results indicated that patients receiving treatment experienced significantly reduced thrombotic events compared to those on traditional anticoagulants .
- Safety Profile : Another study assessed the safety and efficacy of this compound in a cohort of patients with acute coronary syndrome. The findings suggested a favorable safety profile with manageable side effects .
In Vitro Studies
In vitro assays have been conducted to evaluate the compound's interaction with various coagulation factors. The results consistently demonstrate that it inhibits factor Xa and thrombin more effectively than other common anticoagulants like warfarin and heparin .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Argatroban | 0.5 | Thrombin inhibition |
| Warfarin | 10 | Vitamin K antagonist |
| Heparin | 5 | Factor Xa inhibition |
| Subject Compound | 0.3 | Thrombin & Factor Xa inhibition |
Q & A
Q. What are the key considerations for synthesizing this compound with high enantiomeric purity?
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to confirm substituent positions (e.g., methyl at C4, nitroguanidino at C5).
- HRMS : Match exact mass to theoretical [M+H]+ (e.g., C₁₆H₂₈ClN₆O₅⁺ = 419.1834).
- IR Spectroscopy : Verify nitroguanidine (ν~1650 cm⁻¹, C=N stretch) and ester (ν~1730 cm⁻¹) functional groups .
Q. What are the stability profiles of this compound under different storage conditions?
- Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines):
- Thermal Stability : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC.
- Photostability : Expose to UV light (ICH Option 2) to assess nitro group sensitivity.
- Solution Stability : Test in DMSO/PBS at -20°C, 4°C, and RT. Hydrolysis of the ester group is a major degradation pathway; use lyophilization for long-term storage .
Advanced Research Questions
Q. How can computational methods guide the optimization of reaction pathways for this compound?
- Methodological Answer : Apply quantum mechanical calculations (DFT, B3LYP/6-31G*) to model transition states and identify rate-limiting steps. For example, the nitroguanidino coupling step may have high activation energy due to steric hindrance. Use ICReDD’s reaction path search tools to simulate alternative pathways (e.g., microwave-assisted synthesis) and predict optimal conditions (solvent polarity, base strength) . Validate predictions with DOE (Design of Experiments) to minimize trial-and-error .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell lines, incubation times). Standardize protocols:
- Dose-Response Curves : Use ≥10 concentrations in triplicate (IC₅₀ reproducibility ±10%).
- Off-Target Screening : Test against related receptors (e.g., GPCRs, ion channels) to rule out non-specific binding.
- Meta-Analysis : Compare datasets from PubChem/ChemBL, adjusting for batch effects or solvent artifacts .
Q. How to elucidate the mechanism of action for this compound’s nitroguanidino moiety?
- Methodological Answer :
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity to target proteins (e.g., nitric oxide synthase).
- Site-Directed Mutagenesis : Modify putative binding residues (e.g., Arg/Lys in active sites) to assess interaction loss.
- Metabolomic Profiling : Track nitro-reduction products (e.g., guanidine derivatives) in hepatic microsomes .
Experimental Design & Data Analysis
Q. What statistical approaches are recommended for optimizing synthetic yield?
- Methodological Answer : Use response surface methodology (RSM) with Central Composite Design (CCD):
Q. How to address low reproducibility in biological assays involving this compound?
- Methodological Answer : Implement quality controls:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
